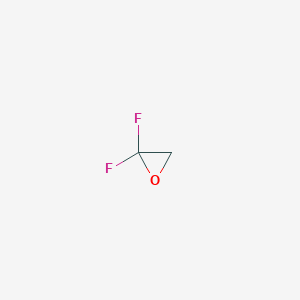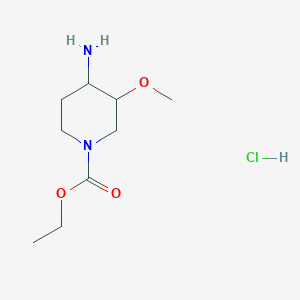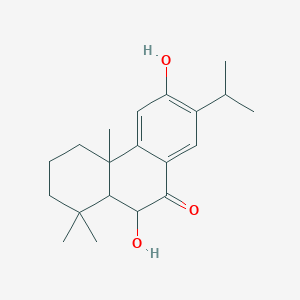
H-Tyr(PO3H2)-Val-Asn-Val-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Grb2 SH2 Domain Ligand H-Tyr(PO3H2)-Val-Asn-Val-OH” is a synthetic peptide designed to interact with the SH2 domain of the growth factor receptor-bound protein 2 (Grb2). This interaction is crucial in cellular signaling pathways, particularly those involved in cell growth, differentiation, and survival. The ligand contains a phosphorylated tyrosine residue, which is essential for its binding affinity and specificity to the SH2 domain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Grb2 SH2 Domain Ligand H-Tyr(PO3H2)-Val-Asn-Val-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid, usually protected by a temporary protecting group, is attached to the resin.
Deprotection and Coupling: The protecting group is removed, and the next amino acid, also protected, is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Phosphorylation: The tyrosine residue is phosphorylated using a phosphoramidite reagent.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected using a cocktail of trifluoroacetic acid (TFA) and scavengers.
Industrial Production Methods
Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are often used to increase efficiency and reproducibility. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
化学反応の分析
Types of Reactions
The “Grb2 SH2 Domain Ligand H-Tyr(PO3H2)-Val-Asn-Val-OH” undergoes several types of chemical reactions:
Phosphorylation: The addition of a phosphate group to the tyrosine residue.
Dephosphorylation: The removal of the phosphate group, often catalyzed by phosphatases.
Peptide Bond Formation: The formation of amide bonds between amino acids during synthesis.
Common Reagents and Conditions
Phosphorylation: Phosphoramidite reagents, typically in the presence of a base such as diisopropylethylamine (DIPEA).
Dephosphorylation: Phosphatases such as alkaline phosphatase.
Peptide Bond Formation: Coupling reagents like DIC and HOBt.
Major Products Formed
Phosphorylated Peptide: The primary product with a phosphorylated tyrosine residue.
Dephosphorylated Peptide: A secondary product formed under dephosphorylation conditions.
科学的研究の応用
The “Grb2 SH2 Domain Ligand H-Tyr(PO3H2)-Val-Asn-Val-OH” has several scientific research applications:
Chemistry: Used as a model compound to study phosphorylation and dephosphorylation reactions.
Biology: Investigates cellular signaling pathways involving the Grb2 protein.
Medicine: Potential therapeutic agent targeting signaling pathways in diseases such as cancer.
Industry: Utilized in the development of diagnostic assays and research tools.
作用機序
The ligand exerts its effects by binding to the SH2 domain of the Grb2 protein. This binding is mediated by the phosphorylated tyrosine residue, which interacts with specific amino acid residues in the SH2 domain. The binding event triggers downstream signaling pathways involved in cell growth and differentiation. The molecular targets include receptor tyrosine kinases and other signaling proteins.
類似化合物との比較
Similar Compounds
Phosphopeptides: Peptides containing phosphorylated serine or threonine residues.
Non-phosphorylated Peptides: Peptides lacking the phosphate group on the tyrosine residue.
Uniqueness
The “Grb2 SH2 Domain Ligand H-Tyr(PO3H2)-Val-Asn-Val-OH” is unique due to its specific interaction with the Grb2 SH2 domain, mediated by the phosphorylated tyrosine residue. This specificity distinguishes it from other phosphopeptides and non-phosphorylated peptides, making it a valuable tool in studying Grb2-mediated signaling pathways.
特性
分子式 |
C23H36N5O10P |
|---|---|
分子量 |
573.5 g/mol |
IUPAC名 |
2-[[4-amino-2-[[2-[[2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C23H36N5O10P/c1-11(2)18(22(32)26-16(10-17(25)29)21(31)28-19(12(3)4)23(33)34)27-20(30)15(24)9-13-5-7-14(8-6-13)38-39(35,36)37/h5-8,11-12,15-16,18-19H,9-10,24H2,1-4H3,(H2,25,29)(H,26,32)(H,27,30)(H,28,31)(H,33,34)(H2,35,36,37) |
InChIキー |
LFCOMFIDVQJRLC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![[(2R)-5,5-Dimethyloxolan-2-yl]methanamine](/img/structure/B12103372.png)
![6-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B12103386.png)
![3-Ethyl-5a,5b,8,8-tetramethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11a,11b,12,13,13a,13b-octadecahydrocyclopenta[a]chrysene](/img/structure/B12103387.png)

